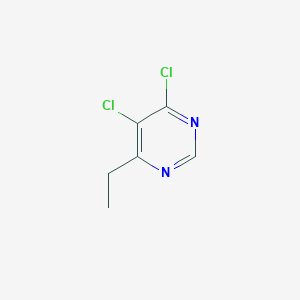

4,5-Dichloro-6-ethylpyrimidine

Description

Properties

IUPAC Name |

4,5-dichloro-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVZESOQOOPTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456537 | |

| Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115617-41-9 | |

| Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4,5-Dichloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4,5-dichloro-6-ethylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. It covers the compound's chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its context within the broader landscape of pyrimidine derivatives in drug discovery.

Compound Identification and Properties

This compound is a substituted pyrimidine ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is indeed This compound .[1] It is a valuable building block or intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆Cl₂N₂ | PubChemLite[1] |

| IUPAC Name | This compound | PubChemLite[1] |

| InChI | InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 | PubChemLite[1] |

| InChIKey | RPVZESOQOOPTGU-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | CCC1=C(C(=NC=N1)Cl)Cl | PubChemLite[1] |

| Molecular Weight | 177.03 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 175.9908 Da | PubChemLite[1] |

| Predicted XlogP | 2.6 | PubChemLite[1] |

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 176.99808 | 129.2 |

| [M+Na]⁺ | 198.98002 | 140.7 |

| [M-H]⁻ | 174.98352 | 129.7 |

| [M+NH₄]⁺ | 194.02462 | 148.4 |

| [M+K]⁺ | 214.95396 | 136.1 |

Data calculated using CCSbase and reported by PubChemLite.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A documented method involves the condensation of an alkyl 2-chloro-3-oxopentanoate with a formamidinium salt, followed by chlorination.[2]

Experimental Protocol: Two-Step Synthesis of this compound [2]

Step 1: Synthesis of 5-Chloro-6-ethyl-4-hydroxypyrimidine

-

Reactants: Alkyl 2-chloro-3-oxopentanoate and a Formamidinium salt (e.g., formamidine hydrochloride).

-

Base: A suitable base is added to facilitate the condensation reaction.

-

Procedure: The alkyl 2-chloro-3-oxopentanoate is condensed with the formamidinium salt in the presence of a base. This cyclization reaction forms the pyrimidine ring, resulting in the intermediate, 5-chloro-6-ethyl-4-hydroxypyrimidine. The specific solvent, temperature, and reaction time would be optimized based on the scale and specific reactants used.

Step 2: Chlorination to this compound

-

Reactant: 5-Chloro-6-ethyl-4-hydroxypyrimidine (from Step 1).

-

Chlorinating Agent: Phosphoryl chloride (POCl₃).

-

Procedure: The intermediate 5-chloro-6-ethyl-4-hydroxypyrimidine is treated with phosphoryl chloride. This reaction substitutes the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, this compound.[2] The reaction is typically performed under reflux, and the excess POCl₃ is removed under reduced pressure post-reaction. The crude product is then purified, often by pouring it into ice water followed by extraction and crystallization.

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis workflow for this compound.

Role in Drug Development and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their presence in the nucleobases of DNA and RNA.[3] This structural motif is found in a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[3] Dichlorinated pyrimidines, such as this compound, serve as versatile intermediates. The two chlorine atoms provide reactive sites for nucleophilic aromatic substitution, allowing for the strategic introduction of various functional groups to build a library of potential drug candidates.

For instance, substituted pyrimidines are crucial in the development of kinase inhibitors for cancer therapy.[4] Many of these inhibitors target specific enzymes like the Epidermal Growth Factor Receptor (EGFR), whose mutation can lead to uncontrolled cell growth in non-small cell lung cancer.[4] The pyrimidine core acts as a scaffold to correctly orient the pharmacophoric groups within the ATP-binding site of the kinase.

The diagram below illustrates the general principle of how a pyrimidine-based inhibitor functions.

Caption: General mechanism of pyrimidine-based kinase inhibitors.

While this compound itself is not an active drug, its structural features make it a key starting material for the synthesis of such targeted therapies. Researchers can leverage its reactivity to explore new chemical space in the ongoing development of novel and more effective pharmaceuticals.

References

- 1. PubChemLite - this compound (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 2. DE58908590D1 - Process for the preparation of this compound. - Google Patents [patents.google.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-6-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4,5-dichloro-6-ethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its characteristics and provide a framework for its synthesis and handling.

Chemical Identity and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 4,6-Dichloro-5-methylpyrimidine | 4-Chloro-6-ethyl-5-fluoropyrimidine |

| Molecular Formula | C₆H₆Cl₂N₂[1] | C₅H₄Cl₂N₂[2][3] | C₆H₆ClFN₂[4][5] |

| Molecular Weight | 177.04 g/mol | 163.00 g/mol [2][3] | 160.58 g/mol [5] |

| Monoisotopic Mass | 175.9908 Da[1] | 161.9752 Da | 160.0203 Da |

| Melting Point | Not available | 57-61 °C | Not available (Oil)[5] |

| Boiling Point | Not available | Not available | 211 °C[5] |

| XlogP | 2.6[1] | 2.5 | 2.1 |

| Appearance | Not available | White to almost white powder/crystal | Clear colorless to pale yellow oil[5] |

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

Table 2: Predicted and Analog Spectroscopic Data

| Technique | Predicted/Analog Data for this compound |

| ¹H NMR | Expected signals for the ethyl group (a quartet around 2.8-3.0 ppm and a triplet around 1.2-1.4 ppm) and a singlet for the pyrimidine proton (likely > 8.5 ppm). For 4-chloro-6-ethyl-5-fluoropyrimidine, the ¹H NMR shows: δ 8.70 (s, 1H), 2.90 (q, 2H), 1.34 (t, 3H) in CDCl₃.[5] |

| ¹³C NMR | Expected signals for the two carbons of the ethyl group, and four distinct signals for the pyrimidine ring carbons, with the chlorinated carbons having characteristic shifts. |

| Mass Spec. | The predicted monoisotopic mass is 175.9908 Da.[1] The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. |

Synthesis

While a detailed experimental protocol for the synthesis of this compound from the Japanese patent JPS6422858A is not readily accessible, a plausible synthetic route can be proposed based on established pyrimidine chemistry. The general approach involves the chlorination of a corresponding dihydroxypyrimidine precursor.

Proposed Synthetic Protocol:

Reaction: 6-Ethyl-4,5-dihydroxypyrimidine to this compound

Reagents and Materials:

-

6-Ethyl-4,5-dihydroxypyrimidine (precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or other suitable base)

-

Toluene (or other high-boiling inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-ethyl-4,5-dihydroxypyrimidine in toluene.

-

Add a slight excess of N,N-dimethylaniline to the suspension.

-

Slowly add an excess of phosphorus oxychloride (POCl₃) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by column chromatography or distillation.

Reactivity and Potential for Drug Development

Dichloropyrimidines are versatile intermediates in organic synthesis, primarily due to the reactivity of the chlorine atoms towards nucleophilic substitution. The two chlorine atoms in this compound are expected to have different reactivities, allowing for sequential and regioselective substitutions. This property makes it a valuable scaffold for the synthesis of a diverse library of compounds.

Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound could be explored to develop novel therapeutic agents.

Safety and Handling

Specific safety data for this compound is not available. However, based on data for analogous dichloropyrimidines such as 4,6-dichloro-5-methylpyrimidine[3] and 4,6-dichloropyrimidine, the compound should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation or burns. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a pyrimidine derivative with significant potential as a building block in the development of new chemical entities for pharmaceutical and agrochemical applications. While direct experimental data is scarce, this guide provides a solid foundation of its predicted chemical properties, a plausible synthetic route, and an overview of its potential reactivity based on the well-established chemistry of related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its utility in drug discovery programs.

References

- 1. PubChemLite - this compound (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 2. 4,6-Dichloro-5-methylpyrimidine 97 4316-97-6 [sigmaaldrich.com]

- 3. 4,6-Dichloro-5-methylpyrimidine | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

An In-depth Technical Guide to 4,5-Dichloro-6-ethylpyrimidine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 4,5-dichloro-6-ethylpyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related structural analogs to offer predictive insights into its physicochemical properties and reactivity. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel pyrimidine-based therapeutic agents.

Core Structure and Chemical Properties

This compound possesses a pyrimidine core, a diazine heterocycle that is a fundamental building block in numerous biologically active compounds, including nucleobases. The pyrimidine ring is substituted with two chlorine atoms at the 4 and 5 positions and an ethyl group at the 6 position.

Chemical Structure:

-

Molecular Formula: C₆H₆Cl₂N₂[1]

-

IUPAC Name: this compound

-

SMILES: CCC1=C(C(=NC=N1)Cl)Cl[1]

-

InChI Key: RPVZESOQOOPTGU-UHFFFAOYSA-N[1]

The presence of two electron-withdrawing chlorine atoms significantly influences the electronic properties of the pyrimidine ring, making the carbon atoms susceptible to nucleophilic attack. The ethyl group at the 6-position introduces a lipophilic character to the molecule.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, computational predictions and data from analogous compounds can provide valuable estimates of its properties.

| Property | Predicted/Analog Data | Source (Analog Compound) |

| Molecular Weight | 177.04 g/mol | (Calculated) |

| Monoisotopic Mass | 175.9908 Da | [1] |

| XlogP3 | 2.6 | [1] |

| Melting Point | 65-67 °C | 4,6-Dichloropyrimidine[2] |

| Boiling Point | 176 °C | 4,6-Dichloropyrimidine[2] |

Note: The Melting and Boiling Point data are for the closely related compound 4,6-dichloropyrimidine and should be considered as an estimate.

Synthesis of this compound

A patented method outlines a two-step synthesis for this compound. The process involves the initial formation of a hydroxypyrimidine intermediate, followed by chlorination.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-6-ethyl-4-hydroxypyrimidine

This step involves the condensation of an α-chloro-β-ketoester with a formamidinium salt in the presence of a base.

-

Reactants:

-

2-chloro-3-oxopentanoic acid alkyl ester

-

Formamidinium salt (e.g., formamidinium acetate)

-

Base (e.g., sodium methoxide in methanol)

-

-

Procedure:

-

Dissolve the formamidinium salt and the base in a suitable solvent (e.g., methanol).

-

Add the 2-chloro-3-oxopentanoic acid alkyl ester to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., room temperature or gentle heating) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid).

-

The product, 5-chloro-6-ethyl-4-hydroxypyrimidine, may precipitate out of the solution or can be isolated by extraction with an organic solvent after removal of the reaction solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Chlorination of 5-Chloro-6-ethyl-4-hydroxypyrimidine

The hydroxypyrimidine intermediate is then converted to the target dichloropyrimidine using a chlorinating agent.

-

Reactants:

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap for HCl, suspend or dissolve 5-chloro-6-ethyl-4-hydroxypyrimidine in an excess of phosphoryl chloride.

-

If a base is used, add it to the mixture.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, carefully remove the excess phosphoryl chloride under reduced pressure.

-

Cautiously pour the residue onto crushed ice to quench the remaining phosphoryl chloride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

While no specific experimental spectra for this compound are publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the pyrimidine ring proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Analog Data Source |

| ~8.7 | Singlet | 1H | H-2 (pyrimidine ring) | 4-Chloro-6-ethyl-5-fluoropyrimidine[6] |

| ~2.9 | Quartet | 2H | -CH₂- (ethyl group) | 4-Chloro-6-ethyl-5-fluoropyrimidine[6] |

| ~1.3 | Triplet | 3H | -CH₃ (ethyl group) | 4-Chloro-6-ethyl-5-fluoropyrimidine[6] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the pyrimidine ring carbons and the ethyl group carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Analog Data Source |

| ~160-165 | C-4, C-6 | 4,6-Dichloro-5-methylpyrimidine |

| ~150-155 | C-2 | 4,6-Dichloro-5-methylpyrimidine |

| ~120-130 | C-5 | 4,6-Dichloro-5-methylpyrimidine |

| ~25-30 | -CH₂- (ethyl group) | General knowledge |

| ~12-15 | -CH₃ (ethyl group) | General knowledge |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 176.0, 178.0, 180.0 | Isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio) |

| [M+H]⁺ | 177.0, 179.0, 181.0 | Isotopic pattern for two chlorine atoms |

Reactivity and Potential for Drug Development

The two chlorine atoms on the pyrimidine ring are expected to be reactive towards nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more susceptible to substitution than the one at the 5-position due to the electronic influence of the nitrogen atoms in the pyrimidine ring. This differential reactivity allows for the selective introduction of various functional groups, making this compound a potentially valuable scaffold for the synthesis of a library of derivatives for biological screening.

Potential Biological Activities

While no specific biological data for this compound has been reported, the broader class of dichloropyrimidine derivatives has shown promise in several therapeutic areas, suggesting potential avenues for investigation.

-

Anticancer Activity: Many pyrimidine derivatives are known to exhibit anticancer properties by targeting various cellular pathways. The dichloropyrimidine core can be functionalized to interact with specific enzyme active sites, such as kinases, which are often dysregulated in cancer.

-

Antimicrobial Activity: The pyrimidine scaffold is also present in many antimicrobial agents. The lipophilicity and reactivity of dichloropyrimidines can be exploited to design compounds that can penetrate microbial cell membranes and inhibit essential cellular processes.

Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion

This compound is a halogenated pyrimidine with potential as a versatile building block in medicinal chemistry. While direct experimental data is limited, its synthesis is achievable through established chemical transformations. The reactive chlorine atoms provide handles for further functionalization, enabling the creation of diverse molecular libraries for drug discovery programs. Based on the activities of related compounds, future research into the anticancer and antimicrobial properties of this compound and its derivatives is warranted. This technical guide provides a foundational understanding to facilitate such investigations.

References

- 1. PubChemLite - this compound (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 2. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]

- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

An In-Depth Technical Guide to 4,5-Dichloro-6-ethylpyrimidine (CAS No. 115617-41-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichloro-6-ethylpyrimidine, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. This document details its physicochemical properties, a general synthesis protocol, and explores its potential applications based on the known pharmacology of related substituted pyrimidines.

Chemical and Physical Properties

This compound is a substituted pyrimidine with the chemical formula C₆H₆Cl₂N₂. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 115617-41-9 | [1][2] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 177.03 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 245.86 °C at 760 mmHg | |

| Density | 1.335 g/cm³ | |

| Flash Point | 126.26 °C | |

| Vapor Pressure | 0.044 mmHg at 25°C | |

| Refractive Index | 1.543 |

Synthesis Protocol

A patented method outlines the synthesis of this compound.[4] The process involves a two-step reaction sequence, as depicted in the workflow diagram below.

Caption: General synthesis workflow for this compound.

Experimental Protocol:

Step 1: Condensation to form 5-chloro-6-ethyl-4-hydroxypyrimidine

A 2-chloro-3-oxopentanoic acid alkyl ester is condensed with a formamidinium salt in the presence of a base.[4] This reaction forms the intermediate, 5-chloro-6-ethyl-4-hydroxypyrimidine. The specific alkyl ester, formamidinium salt, base, solvent, and reaction conditions such as temperature and duration would need to be optimized for this specific synthesis.

Step 2: Chlorination to form this compound

The intermediate, 5-chloro-6-ethyl-4-hydroxypyrimidine, is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final product, this compound.[4] This step typically requires elevated temperatures and may be performed in the presence of a tertiary amine to scavenge the HCl byproduct.

Purification:

The final product can be purified using standard techniques such as distillation under reduced pressure or column chromatography.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas. The dichloro substitution pattern offers multiple reactive sites for further chemical modification, making it a versatile building block for the synthesis of compound libraries for drug screening.

Kinase Inhibitors

Substituted pyrimidines are core components of many kinase inhibitors used in oncology.[5] The pyrimidine ring can act as a hinge-binder, interacting with the ATP-binding site of various kinases. The chlorine atoms at the 4 and 5 positions of this compound can be selectively displaced by nucleophiles, such as amines, to generate a diverse array of potential kinase inhibitors.

Caption: Drug discovery workflow utilizing this compound.

Other Therapeutic Areas

The pyrimidine nucleus is also found in drugs with a wide range of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[6][7] The versatile reactivity of this compound makes it a valuable starting material for the synthesis of novel compounds for screening in these and other therapeutic areas.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its dichloro-substituted pyrimidine core provide a platform for the generation of diverse compound libraries. While its specific biological activities are yet to be fully explored, its structural similarity to known pharmacologically active molecules suggests significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in drug development.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. 4,6-Dichloro-5-methylpyrimidine | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 4. DE58908590D1 - Process for the preparation of this compound. - Google Patents [patents.google.com]

- 5. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]

The Diverse Biological Activities of Dichloropyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dichloropyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities. The presence of two reactive chlorine atoms on the pyrimidine ring makes them valuable synthons for the generation of a wide array of derivatives with diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of dichloropyrimidines, with a focus on their anticancer, kinase inhibitory, antiviral, and antibacterial properties. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development in this promising area.

Anticancer Activity

Dichloropyrimidine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. The core pyrimidine scaffold can be readily modified to optimize potency and selectivity.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various dichloropyrimidine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of 2,4-Dichloropyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7gc | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 | [1] |

| A549 (Lung Carcinoma) | 0.024 | [1] | |

| HCT-116 (Colon Carcinoma) | 0.031 | [1] | |

| PC-3 (Prostate Carcinoma) | 0.55 | [1] | |

| MCF-7 (Breast Carcinoma) | 0.045 | [1] | |

| 9k | A549 (Lung Carcinoma) | 2.14 | [2] |

| HCT-116 (Colon Carcinoma) | 3.59 | [2] | |

| PC-3 (Prostate Carcinoma) | 5.52 | [2] | |

| MCF-7 (Breast Carcinoma) | 3.69 | [2] | |

| 13f | A549 (Lung Carcinoma) | 1.98 | [2] |

| HCT-116 (Colon Carcinoma) | 2.78 | [2] | |

| PC-3 (Prostate Carcinoma) | 4.27 | [2] | |

| MCF-7 (Breast Carcinoma) | 4.01 | [2] |

Table 2: Anticancer Activity of 4,6-Dichloropyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | LoVo (Colon Adenocarcinoma) | >50 | [3] |

| LoVo/DX (Resistant Colon Adenocarcinoma) | >50 | [3] | |

| MCF-7 (Breast Cancer) | 25.3 | [3] | |

| A549 (Lung Cancer) | 31.8 | [3] | |

| Compound 5 | LoVo (Colon Adenocarcinoma) | 15.2 | [3] |

| LoVo/DX (Resistant Colon Adenocarcinoma) | 20.1 | [3] | |

| MCF-7 (Breast Cancer) | 10.8 | [3] | |

| A549 (Lung Cancer) | 12.5 | [3] | |

| Compound 7 | LoVo (Colon Adenocarcinoma) | 12.4 | [3] |

| LoVo/DX (Resistant Colon Adenocarcinoma) | 18.7 | [3] | |

| MCF-7 (Breast Cancer) | 9.8 | [3] | |

| A549 (Lung Cancer) | 11.2 | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][5]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Dichloropyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the dichloropyrimidine derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.[6]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition

A significant mechanism through which dichloropyrimidines exert their anticancer effects is by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[8]

Covalent Inhibition of MSK1

A notable example is the discovery of a series of 2,5-dichloropyrimidine derivatives as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated Kinase 1 (MSK1).[9] These compounds form a covalent bond with a cysteine residue (Cys440) in the MSK1 active site via an SNAr reaction.[9]

Table 3: Inhibitory Activity of a Dichloropyrimidine Derivative against MSK1

| Compound ID | Target | pIC50 | IC50 (nM) | Reference |

| 1 | MSK1 | 6.7 | 200 | [9] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method for determining kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[10]

Materials:

-

Recombinant kinase (e.g., MSK1, EGFR)

-

Kinase-specific substrate

-

ATP

-

Dichloropyrimidine derivatives (dissolved in DMSO)

-

Kinase-Glo® Reagent

-

Kinase reaction buffer

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

Reaction Setup: In a white-walled microplate, add the test compound, the specific kinase, and its substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).[10]

-

Detection: Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature. Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

-

Signal Stabilization: Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.[10]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Antiviral Activity

While the primary focus of dichloropyrimidine research has been on anticancer applications, some studies have explored their potential as antiviral agents. However, the available data suggests that simple dichloropyrimidine derivatives may not possess broad-spectrum direct antiviral activity.[11] Their potential as antivirals may lie in the inhibition of host cell kinases that are essential for viral replication.[11]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[12]

Materials:

-

Host cell line susceptible to the virus (e.g., MDCK for influenza virus)

-

Virus stock

-

Dichloropyrimidine derivatives

-

Positive control antiviral drug

-

Culture medium

-

Semi-solid overlay (e.g., agarose or Avicel)

-

Crystal violet staining solution

-

12-well plates

Procedure:

-

Cell Seeding: Seed host cells into 12-well plates to form a confluent monolayer.[12]

-

Infection: Infect the cell monolayers with a known titer of the virus.

-

Compound Treatment: After a viral adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing different concentrations of the dichloropyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[12]

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.[12]

Antibacterial Activity

The antibacterial potential of dichloropyrimidine derivatives has also been investigated. Metal complexes of 4-amino-2,6-dichloropyrimidine have shown promising activity against various bacterial strains. For instance, a Co(II) complex of 4-amino-2,6-dichloropyrimidine exhibited broad-spectrum antibacterial activity against Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[12]

Signaling Pathways

Dichloropyrimidine derivatives often exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[13][14] Dichloropyrimidine-based compounds are precursors to many EGFR tyrosine kinase inhibitors (TKIs).[15]

Caption: EGFR signaling pathway and the inhibitory action of dichloropyrimidine-based inhibitors.

MSK1 Signaling Pathway

MSK1 is a nuclear kinase that plays a role in the regulation of gene expression in response to stress and mitogenic signals. It is activated downstream of the ERK1/2 and p38 MAPK pathways.[16]

Caption: MSK1 signaling pathway and its inhibition by covalent dichloropyrimidine derivatives.

Conclusion

Dichloropyrimidines represent a privileged scaffold in drug discovery, demonstrating a broad range of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective inhibitors for various therapeutic targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of dichloropyrimidine-based therapeutics. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating the promise of these compounds into clinical applications.

References

- 1. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Inhibition of epidermal growth factor receptor activity by two pyrimidopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]

The Reactivity of the Pyrimidine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the pyrimidine ring, a core scaffold in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The inherent electronic properties of the pyrimidine ring dictate its reactivity towards electrophiles and nucleophiles, a critical understanding for the synthesis of novel derivatives in drug discovery and development.

Core Reactivity Principles

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions. This electronic characteristic makes the ring generally resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack.

-

Electrophilic Aromatic Substitution: This class of reactions is generally difficult on an unsubstituted pyrimidine ring.[1] When it does occur, it preferentially takes place at the C-5 position, which is the most electron-rich carbon atom. The presence of electron-donating substituents on the ring can activate it towards electrophilic attack.[2]

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring, particularly at the C-2, C-4, and C-6 positions, facilitates nucleophilic substitution. Halogens or other good leaving groups at these positions are readily displaced by a variety of nucleophiles.[1][3]

-

Reactions at Ring Nitrogens: The nitrogen atoms in the pyrimidine ring are basic, although less so than in pyridine. They can be protonated or alkylated.

Visualizing Pyrimidine Reactivity

Caption: General reactivity of the pyrimidine ring towards electrophiles and nucleophiles.

Quantitative Data on Pyrimidine Reactivity

The reactivity of the pyrimidine ring and its derivatives can be quantified through various parameters, including pKa values, reaction yields, and kinetic data.

Table 1: pKa Values of Pyrimidine and Selected Derivatives

The pKa value is a measure of the basicity of the nitrogen atoms in the pyrimidine ring. The presence of substituents can significantly influence these values.[1][4][5][6][7]

| Compound | pKa (Conjugate Acid) | Reference |

| Pyrimidine | 1.23 | [1] |

| 2-Aminopyrimidine | 3.54 | |

| 4-Aminopyrimidine | 5.71 | |

| 2-Hydroxypyrimidine | 2.1 | |

| 4-Hydroxypyrimidine | 2.3 | |

| Uracil | 9.45 (N1-H), >13 (N3-H) | [4] |

| Cytosine | 4.6 (N3), 12.2 (N1-H) | |

| Thymine | 9.9 (N3-H) | |

| 5-Fluorouracil | 7.8 (N1-H), 13.0 (N3-H) |

Table 2: Representative Yields for Nucleophilic Substitution on Halopyrimidines

The yield of nucleophilic substitution reactions is highly dependent on the substrate, nucleophile, and reaction conditions.

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 2-Chloropyrimidine | Piperidine | 2-(Piperidin-1-yl)pyrimidine | up to 99% | [8] |

| 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | 85% | [9] |

| 2,4-Dichloropyrimidine | Ammonia | 4-Chloro-2-aminopyrimidine | 75% | |

| 2,4,6-Trichloropyrimidine | Sodium methoxide | 2,4,6-Trimethoxypyrimidine | 90% | |

| 5-Bromopyrimidine | Morpholine | 5-(Morpholin-4-yl)pyrimidine | 88% |

Table 3: Kinetic Data for Electrophilic Substitution

Kinetic studies provide insight into the rate and mechanism of electrophilic substitution on the pyrimidine ring. Data is often presented as relative rates or rate constants.[10]

| Substrate | Reaction | Relative Rate (vs. Benzene) | Reference |

| Pyrimidine | Nitration | ~10⁻⁷ | |

| 2-Aminopyrimidine | Bromination | Significantly faster than pyrimidine | |

| 2,4-Dimethoxypyrimidine | Hydrogen Exchange | 1.3 x 10⁵ | [10] |

Key Reactions and Experimental Protocols

Electrophilic Aromatic Substitution

1. Nitration

Nitration of the pyrimidine ring typically requires harsh conditions and the presence of activating groups.

-

Experimental Protocol: Nitration of 2-Aminopyridine (as an analogue)

-

Reaction Setup: In a 1.5 liter stirred apparatus, place 400 g of 10% oleum and 100 g (0.47 mol) of N,N'-di-(3-pyridyl)-urea.[11]

-

Addition of Nitrating Agent: Add 238 g of nitrating acid (32% HNO₃ and 68% H₂SO₄) over the course of 1.5 hours, maintaining a reaction temperature of 60°C.[11]

-

Reaction: Continue stirring for 3 hours at 60°C.[11]

-

Work-up: Cool the mixture to room temperature and dilute with 780 ml of water.[11] The nitrated product can then be isolated. For 5-nitro-2-aminopyridine, the reaction solution is cooled, and the pH is adjusted to 8 with ammonia to precipitate the product.[12]

-

2. Sulfonation

Sulfonation introduces a sulfonic acid group, typically at the C-5 position.

-

Experimental Protocol: General Aromatic Sulfonation

-

Reaction Setup: Heat the aromatic compound with concentrated sulfuric acid.[13]

-

Driving Equilibrium: To drive the reaction to completion, a dehydrating agent such as thionyl chloride can be added.[13]

-

Alternative Reagent: Chlorosulfuric acid can also be used as an effective sulfonating agent.[13] For sulfation of hydroxyl groups on substituted pyrimidines, a complex of sulfur trioxide and pyridine or chlorosulfonic acid in pyridine can be employed.[14]

-

3. Vilsmeier-Haack Formylation

This reaction introduces a formyl group (-CHO) onto electron-rich pyrimidine rings, such as uracil derivatives.[15][16][17][18][19]

-

Experimental Protocol: Vilsmeier-Haack Reaction

-

Reagent Preparation: To a solution of the substrate (44.5 mmol) in DMF (440 mL), add (Chloromethylene)dimethyliminium chloride (1.5 equiv) at 0°C.[15]

-

Reaction: Stir the mixture for 6.5 hours at room temperature.[15]

-

Work-up: Add a solution of NaOAc (5.6 equiv) in water (200 mL) at 0°C and stir for 10 minutes.[15]

-

Extraction: Dilute the reaction mixture with water and extract with Et₂O. The organic layer is then washed, dried, and concentrated.[15]

-

Purification: Purify the residue by silica gel column chromatography to obtain the aldehyde.[15]

-

Nucleophilic Aromatic Substitution

This is a versatile method for functionalizing the pyrimidine ring at the C-2, C-4, and C-6 positions.

-

Experimental Protocol: General Amination of a Chloropyrimidine

-

Reaction Setup: In a solvent-free condition, heat a mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) at 80–90 °C.[20]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[20]

-

Work-up: After completion, add distilled water to the reaction mixture.[20]

-

Isolation: Filter the resulting precipitate to obtain the product.[20]

-

Pyrimidine Reactivity in Drug Development and Signaling Pathways

The unique reactivity of the pyrimidine scaffold has been extensively exploited in the development of a wide range of therapeutic agents, particularly kinase inhibitors.[21][22][23][24][25][26][27][28][29][30][31]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine-based compounds have been developed as potent inhibitors of various kinases within this pathway, such as MEK and ERK.[24]

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrimidine-based inhibitor.

Experimental Workflow for High-Throughput Screening (HTS)

The discovery of novel pyrimidine-based drug candidates often involves high-throughput screening of large compound libraries.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XIX. Acid-catalysed hydrogen exchange of some pyrimidine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 12. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 13. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 14. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 18. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 19. ijpcbs.com [ijpcbs.com]

- 20. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

A Technical Guide to Substituted Pyrimidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role in nature is highlighted by its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), as well as in vitamin B1.[1][2] This inherent biological significance has made substituted pyrimidines a "privileged scaffold" in drug discovery. Synthetic modifications to the pyrimidine ring have yielded a vast library of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[1][3][4] Their structural versatility allows for precise tuning of physicochemical properties and target interactions, making them attractive candidates for the development of novel therapeutics.[5][6] This guide provides an in-depth review of recent developments in the synthesis, biological evaluation, and structure-activity relationships of substituted pyrimidines.

Synthesis of Substituted Pyrimidines

The construction of the pyrimidine core and its subsequent functionalization can be achieved through various synthetic strategies, ranging from classical one-pot reactions to modern catalytic methods.

Common Synthetic Approaches:

-

Biginelli Reaction: A classical and widely used one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, which can be further modified.[5][7]

-

Cyclocondensation Reactions: A common method involving the reaction of 1,3-dicarbonyl compounds with amidines. This approach is versatile and allows for the introduction of various substituents.[8][9]

-

Nucleophilic Substitution: A key strategy for functionalizing a pre-formed pyrimidine ring. For instance, reactive intermediates like 2-(Chloromethyl)pyrimidine hydrochloride can be readily substituted by a wide range of nucleophiles (amines, thiols, phenols) to create diverse libraries of 2-substituted pyrimidines.[10]

-

Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source has gained traction for accelerating reaction times, improving yields, and promoting cleaner reactions in pyrimidine synthesis.[7][11]

-

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step, offer an efficient and atom-economical route to complex pyrimidine derivatives.[12][13]

A general workflow for the synthesis and characterization of substituted pyrimidines is illustrated below.

Caption: General workflow for the synthesis, purification, and characterization of substituted pyrimidines.

Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[1][2] This section details their major therapeutic applications, supported by quantitative data and SAR insights.

Anticancer Activity

Substituted pyrimidines are among the most successful scaffolds in oncology, targeting various hallmarks of cancer.[4][14] Their mechanisms include inhibiting crucial enzymes like kinases, disrupting DNA synthesis, and inducing apoptosis.[5][15]

Quantitative Anticancer Data:

The potency of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

| Compound Class / Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | [14] |

| MCF-7 (Breast) | 0.15 - 25.8 | [14] | |

| A549 (Lung) | 0.11 - 19.3 | [14] | |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [14] |

| DU145 (Prostate) | 0.04 - 3.2 | [14] | |

| Oxazole-pyrimidine Hybrids | MCF-7 (Breast) | Varies | [16] |

| Indazol-pyrimidine Derivatives | A549 (Lung) | Potent Activity | [16] |

| Caco-2 (Colon) | 1.629 - 4.798+ | [16] | |

| Pyrimidine-Hydrazone Hybrids | PC3 (Prostate) | 21 | [17] |

| Pyrimidine Bearing Benzofuran | Varies | Significant Activity | [9] |

| 4-Anilinopyrimidines | Varies | Nanomolar Range | [18] |

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, binding to the hinge region of the kinase active site.[15] Substitutions at the C2, C4, and C5 positions are crucial for achieving potency and selectivity against specific kinases like EGFR, VEGFR, and CDKs.[5][18][19]

-

Fused Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrazole, thiazole, pyrrole) often enhances anticancer activity by increasing structural rigidity and providing additional interaction points with the target.[14][15][19]

-

Substituent Effects: The introduction of specific functional groups, such as anilino groups at C4, can lead to potent inhibition of receptor tyrosine kinases.[18] Halogen substitutions can also significantly enhance potency.[19]

Signaling Pathway: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Overactivation of its signaling pathway leads to uncontrolled cell proliferation. Pyrimidine-based inhibitors block this pathway at the ATP-binding site.

Caption: Inhibition of the EGFR signaling pathway by a substituted pyrimidine derivative.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Substituted pyrimidines have shown significant potential as both antibacterial and antifungal compounds.[4][20]

Quantitative Antimicrobial Data:

Antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or µmol/L, or as the diameter of the zone of inhibition in mm.

| Compound Class / Derivative | Organism | Activity Measure | Value | Reference |

| Thiophenyl Pyrimidine | S. aureus, E. coli | MIC | 2.4 µmol/L | [21] |

| Fused Pyrimidines | Bacillus cereus, E. coli | MIC | 10-17 µL | [21] |

| Candida albicans | MIC | 5 µL | [21] | |

| Amino-pyrimidines | E. coli | Zone of Inhibition | Appreciable | [22] |

| Benzofuran Pyrimidines | S. aureus | Zone of Inhibition | Moderate (at 500 µg/ml) | [9] |

| C. albicans | Zone of Inhibition | Promising (at 500 µg/ml) | [9] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

DHFR Inhibition: A key mechanism for the antimicrobial action of some pyrimidines is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in microbes.[23]

-

Substituent Effects: The presence of amino, methyl, and sulfur-containing groups can enhance antimicrobial potential.[21] Bromo-substitutions at the meta-position of an attached phenyl ring have shown higher antibacterial activity compared to para-substitutions.[22]

-

Hydrophobicity: The introduction of hydrophobic aryl rings can influence antimicrobial activity, suggesting that membrane interaction may play a role.[20]

Anti-inflammatory Activity

Pyrimidine derivatives can modulate inflammatory responses by inhibiting key mediators.[24] Their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins.[14][24]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

-

COX-2 Inhibition: The anti-inflammatory effects of many pyrimidines are attributed to their ability to inhibit inflammatory mediators like prostaglandin E₂, TNF-α, and various interleukins.[24]

-

SAR studies have been conducted to optimize the pyrimidine scaffold for enhanced anti-inflammatory activity with reduced toxicity, providing clues for the design of new and more potent agents.[24]

Experimental Protocols

Standardized protocols are crucial for the synthesis and evaluation of substituted pyrimidines.

General Synthetic Protocol: N-Alkylation using 2-(Chloromethyl)pyrimidine

This protocol outlines a common method for introducing substituents at the 2-position of the pyrimidine ring.[10]

-

Materials: 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq), Substituted aniline/thiol/phenol (1.1 eq), Base (e.g., K₂CO₃, Et₃N) (2.5 eq), Anhydrous solvent (e.g., DMF, Acetonitrile).

-

Procedure:

-

To a stirred solution of the nucleophile (e.g., substituted aniline) in the anhydrous solvent, add the base.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

-

Heat the reaction mixture (e.g., 60-80°C or reflux) for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water or filter off inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted pyrimidine derivative.[10]

-

Key Biological Assay Protocols

1. Anticancer - MTT Cell Viability Assay: [14]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for the desired time (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium, add fresh medium and MTT solution (e.g., 5 mg/mL) to each well, and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[14]

2. Antibacterial - Agar Well/Disc Diffusion Method: [14][23][25]

This method assesses the ability of a compound to inhibit microbial growth.

-

Plate Preparation: Prepare Mueller-Hinton agar plates and uniformly inoculate them with a standardized suspension of the test bacterium.

-

Compound Application:

-

Controls: Include a solvent control (negative) and a standard antibiotic (positive control).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well/disc where growth is inhibited) in millimeters.[14][25]

The overall workflow for the biological evaluation of newly synthesized compounds is a multi-step process.

Caption: Experimental workflow for the biological evaluation of substituted pyrimidines.

Conclusion

Substituted pyrimidines represent a remarkably versatile and enduringly valuable scaffold in medicinal chemistry.[1][6] Their diverse biological activities, stemming from the ability to interact with a multitude of biological targets, have led to numerous clinically approved drugs.[5][6] The continued development of novel, efficient, and sustainable synthetic methodologies provides access to greater chemical diversity for screening.[11][12] Future research will likely focus on developing pyrimidine derivatives with enhanced selectivity and novel mechanisms of action, leveraging computational tools for rational design, and exploring their application in emerging therapeutic areas. The pyrimidine core, a fundamental building block of life, will undoubtedly remain a critical component in the discovery of next-generation therapeutics.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. ijsat.org [ijsat.org]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. heteroletters.org [heteroletters.org]

- 9. researcher.manipal.edu [researcher.manipal.edu]

- 10. benchchem.com [benchchem.com]

- 11. jchemrev.com [jchemrev.com]

- 12. growingscience.com [growingscience.com]

- 13. Pyrimidine synthesis [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. benchchem.com [benchchem.com]

Potential Research Applications of 4,5-Dichloro-6-ethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-6-ethylpyrimidine is a substituted pyrimidine molecule with potential applications in medicinal chemistry and materials science. While specific research on this compound is limited, its structural features, particularly the reactive chlorine atoms, suggest its utility as a versatile chemical intermediate. This guide provides an overview of its synthesis, predicted reactivity, and potential research applications extrapolated from studies on analogous dichloropyrimidine compounds.

Chemical Properties and Synthesis

Based on its structure, this compound is expected to be a crystalline solid with a molecular weight of approximately 191.04 g/mol . The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, making them excellent leaving groups for the introduction of various functional groups.

A known method for the synthesis of this compound involves a two-step process.[1] First, 2-chloro-3-oxopentanoic acid alkyl ester is condensed with formamidinium salts in the presence of a base to form 5-chloro-6-ethyl-4-hydroxypyrimidine.[1] This intermediate is then treated with phosphoryl chloride to yield the final product, this compound.[1]

Potential Research Applications

The reactivity of the chlorine substituents on the pyrimidine ring opens up a wide range of possibilities for derivatization, making this compound a valuable scaffold for the synthesis of novel compounds with potential biological activity.

Kinase Inhibitors in Oncology

Derivatives of dichloropyrimidines are well-established as scaffolds for kinase inhibitors, a major class of anti-cancer drugs.[2] For instance, 2,4-dichloro-6-methylpyrimidine derivatives have been designed and synthesized as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[3] The chlorine atoms on the pyrimidine ring serve as key anchor points for side chains that interact with the kinase active site.

Hypothetical Signaling Pathway Modulation:

Derivatives of this compound could potentially be developed to target specific kinases in cancer-related signaling pathways, such as the EGFR pathway.

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

Agrochemicals

Dichloropyrimidine derivatives have also found applications in the agrochemical industry as fungicides and herbicides.[4] The pyrimidine core is a common feature in many commercially successful agricultural products. The reactivity of the chloro-substituents allows for the facile introduction of various toxophoric groups to develop new crop protection agents.

Material Science

The versatility of dichloropyrimidines extends to material science, where they can be used as building blocks for functional polymers and organic electronic materials.[5] The ability to undergo cross-coupling reactions allows for the incorporation of the pyrimidine core into larger conjugated systems with interesting photophysical properties.

Key Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

This is a fundamental reaction for functionalizing the dichloropyrimidine core.

General Procedure:

-

Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

-

Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1-2.2 equivalents).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate; 2-3 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80 to 150 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.

General Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃; 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the reaction is complete.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Caption: A general experimental workflow for the derivatization and evaluation of this compound.

Quantitative Data Summary

Due to the limited availability of research specifically on this compound, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to perform their own assays to determine key parameters such as IC₅₀ values for biological targets or quantum yields for materials applications. For comparison, a study on 2,4-dichloro-6-methylpyrimidine derivatives as EGFR inhibitors reported IC₅₀ values in the micromolar range against H1975 cancer cells.[3]

| Compound Class | Target | Reported Activity (Example) | Reference |

| 2,4-dichloro-6-methylpyrimidine derivatives | EGFRT790M/L858R | IC₅₀ = 0.65 ± 0.06 μM (against H1975 cells) | [3] |

Disclaimer: This guide is intended for informational purposes for research professionals. The potential applications and experimental protocols are based on the known chemistry of similar compounds and should be adapted and validated in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents.

References

- 1. DE58908590D1 - Process for the preparation of this compound. - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

An In-Depth Technical Guide on the Potential Mechanism of Action of 4,5-Dichloro-6-ethylpyrimidine

Disclaimer: The following document details the potential mechanisms of action for 4,5-dichloro-6-ethylpyrimidine. Due to a lack of specific scientific literature and experimental data for this particular compound, the information presented is inferred from the known biological activities of structurally related dichloropyrimidine and pyrimidine derivatives. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework for initiating further investigation.

Introduction

This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of two chlorine atoms and an ethyl group on the pyrimidine ring suggests that this compound is likely a reactive intermediate or a biologically active molecule itself. Based on the activities of analogous compounds, this compound could potentially exhibit herbicidal or anticancer properties through various mechanisms of action. This guide will explore these potential mechanisms in detail.

Potential Herbicidal Mechanism of Action

Many pyrimidine-based compounds are potent herbicides. Their mechanism of action often involves the inhibition of essential enzymatic pathways in plants, leading to growth arrest and death. Two plausible herbicidal mechanisms for this compound are the inhibition of Acetolactate Synthase (ALS) and Dihydroorotate Dehydrogenase (DHODH).

Acetolactate synthase is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell growth, ultimately causing plant death.[3] Herbicides that inhibit ALS are known for their high efficacy and low application rates.[1]

Signaling Pathway and Logic:

Caption: Potential mechanism of ALS inhibition by this compound.

Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[4][5] This pathway is essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[6] Inhibition of DHODH disrupts the supply of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation.[7] Recently, DHODH has been identified as a novel target for herbicides.[4][5]

Signaling Pathway and Logic:

Caption: Potential mechanism of DHODH inhibition by this compound.

Potential Anticancer Mechanism of Action

The pyrimidine scaffold is present in many anticancer drugs. Potential mechanisms for this compound include the disruption of microtubule dynamics and the inhibition of protein kinases.

Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[8] Anti-microtubule agents are a cornerstone of cancer chemotherapy.[9] They can either inhibit the polymerization of tubulin into microtubules or prevent the depolymerization of microtubules. Both actions disrupt the mitotic spindle, leading to mitotic arrest and apoptosis.[9]

Logic Diagram:

Caption: Potential mechanism of microtubule disruption by this compound.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for anticancer drug development.[11] Pyrimidine-based compounds have been successfully developed as kinase inhibitors.[10]

Signaling Pathway:

Caption: Potential mechanism of kinase inhibition by this compound.

Quantitative Data (Hypothetical)

The following table presents hypothetical IC50 values for this compound against the potential targets discussed. These values are for illustrative purposes and would need to be determined experimentally. For comparison, ranges of reported IC50 values for other pyrimidine derivatives targeting these pathways are included.

| Target Enzyme/Process | Putative IC50 of this compound | Reported IC50 Range for other Pyrimidine Derivatives |